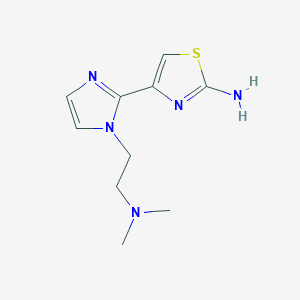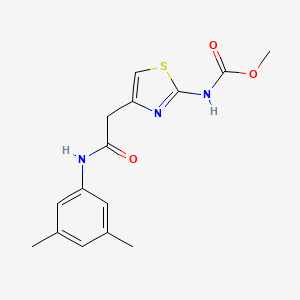
Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and therapeutic potential
作用机制
Target of Action
Thiazoles are a class of compounds that have been found to interact with a variety of biological targets, including various enzymes and receptors . Carbamates, on the other hand, are often used as insecticides and function by inhibiting acetylcholinesterase, an enzyme crucial for nerve function .
Mode of Action
Thiazoles can interact with their targets in a variety of ways, often forming bonds with amino acid residues in the active site of the target protein . Carbamates inhibit acetylcholinesterase by forming a covalent bond with a serine residue in the enzyme’s active site .
Biochemical Pathways
Thiazoles and carbamates can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
Many thiazoles and carbamates are well absorbed and distributed in the body .
Result of Action
The effects of thiazoles and carbamates can range from changes in enzyme activity to alterations in signal transduction pathways .
Action Environment
The action, efficacy, and stability of “Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions
Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate include other thiazole derivatives such as:
- 2-Aminothiazole
- 2-Methylthiazole
- 4-Phenylthiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamate group, in particular, enhances its potential as a therapeutic agent by improving its stability and bioavailability .
属性
IUPAC Name |
methyl N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-4-10(2)6-11(5-9)16-13(19)7-12-8-22-14(17-12)18-15(20)21-3/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDJYMOVKDCQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
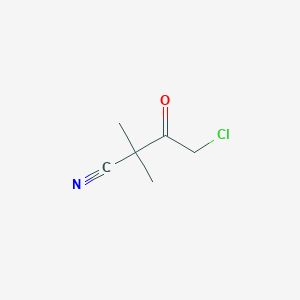
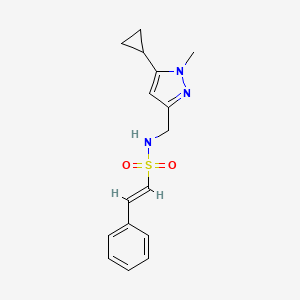
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2615488.png)
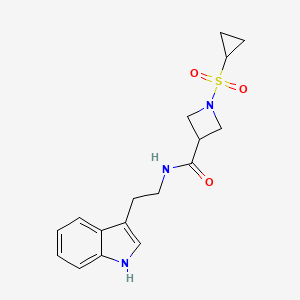
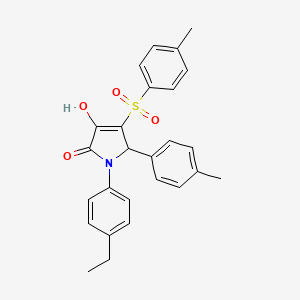
![1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one](/img/structure/B2615495.png)
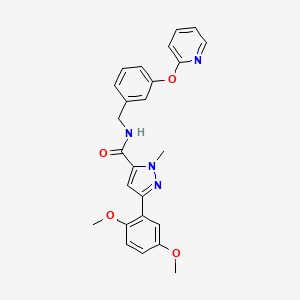
![[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)
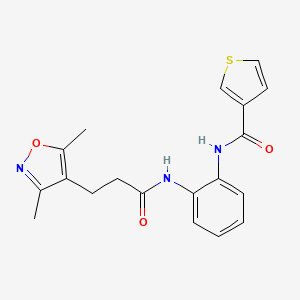
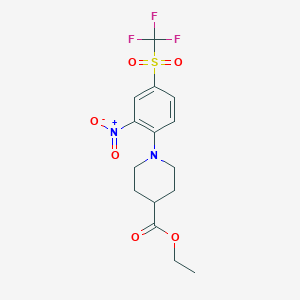
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)
